(2,5-Bis(trifluoromethoxy)phenyl)propanal
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Overview
Description
(2,5-Bis(trifluoromethoxy)phenyl)propanal is a chemical compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 2,5-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This is followed by a reaction with propanal under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,5-Bis(trifluoromethoxy)phenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (2,5-Bis(trifluoromethoxy)phenyl)propanoic acid.
Reduction: Formation of (2,5-Bis(trifluoromethoxy)phenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,5-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This can lead to the modulation of enzyme activity and subsequent biological effects. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Bis(trifluoromethoxy)phenyl)propanal
- (3,5-Bis(trifluoromethoxy)phenyl)propanal
Uniqueness
(2,5-Bis(trifluoromethoxy)phenyl)propanal is unique due to the specific positioning of the trifluoromethoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers .
Properties
Molecular Formula |
C11H8F6O3 |
---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
3-[2,5-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-3-4-9(20-11(15,16)17)7(6-8)2-1-5-18/h3-6H,1-2H2 |
InChI Key |
DUUJKQPYQULHNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCC=O)OC(F)(F)F |
Origin of Product |
United States |
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